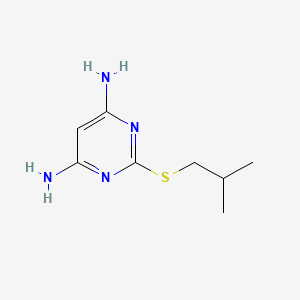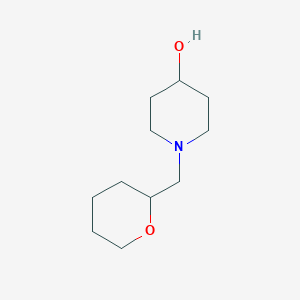
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and oxazoles, which have been shown to have a wide range of biological activities.
Mécanisme D'action
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in a variety of physiological and pathological processes, including cognition, inflammation, and apoptosis. Activation of the α7nAChR by (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, and by promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter involved in learning and memory. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to reduce oxidative stress, which is involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is that it is a selective agonist of the α7nAChR, which reduces the potential for off-target effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is also relatively stable and can be synthesized in large quantities. However, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness in vivo. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in the treatment of chronic pain. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, and to identify potential targets for drug development.
Méthodes De Synthèse
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 4-chloro-2-methyl-5-nitropyrimidine with 2-amino-1,2,3,4-tetrahydro-1-benzazepine to form the intermediate product. This intermediate product is then reacted with 2-amino-4,5-dimethyl-1,2-oxazole to form (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-15(12(2)20-17-11)16(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZVODWVFVNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

